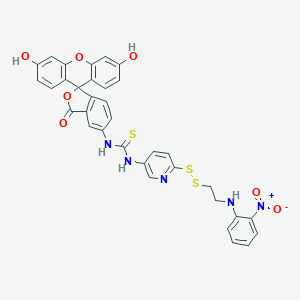
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)), also known as NEDTPF, is a fluorescent probe that has been widely used in scientific research. It is a complex molecule that has unique properties that make it useful in various applications.
Mechanism Of Action
The mechanism of action of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) involves the binding of the molecule to a target molecule. When (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) binds to a target molecule, it undergoes a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the amount of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) bound to the target molecule.
Biochemical And Physiological Effects
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has no known biochemical or physiological effects. It is a non-toxic molecule that does not interfere with the normal functioning of cells.
Advantages And Limitations For Lab Experiments
The advantages of using (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in lab experiments are its high sensitivity, selectivity, and versatility. (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) can be used to study a wide range of biological processes and can be applied to various experimental systems. The limitations of using (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in lab experiments are its cost and the complexity of the synthesis method.
Future Directions
There are several future directions for the use of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in scientific research. One direction is the development of new synthesis methods that are simpler and more cost-effective. Another direction is the application of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) to new experimental systems and the development of new assays that utilize the unique properties of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)). Additionally, the use of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in vivo imaging and diagnostic applications is an area of future research.
Synthesis Methods
The synthesis of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) is a complex process that involves several steps. The first step involves the reaction between 2-nitroaniline and ethyl dithioacetate to form 2-nitroaniline-N-ethyldithioacetamide. The second step involves the reaction between 2-nitroaniline-N-ethyldithioacetamide and 2-(pyridyl-5-thiocyanate) to form 2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thiourea). The final step involves the reaction between 2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thiourea) and 5-fluorescein isothiocyanate to form (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)).
Scientific Research Applications
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has been widely used in scientific research as a fluorescent probe. It has been used in various applications such as protein labeling, enzyme activity assays, and cellular imaging. (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has been used to study the binding of proteins to DNA, the localization of proteins in cells, and the activity of enzymes in cells.
properties
CAS RN |
101613-93-8 |
|---|---|
Product Name |
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) |
Molecular Formula |
C34H25N5O7S3 |
Molecular Weight |
711.8 g/mol |
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[6-[2-(2-nitroanilino)ethyldisulfanyl]pyridin-3-yl]thiourea |
InChI |
InChI=1S/C34H25N5O7S3/c40-21-7-10-25-29(16-21)45-30-17-22(41)8-11-26(30)34(25)24-9-5-19(15-23(24)32(42)46-34)37-33(47)38-20-6-12-31(36-18-20)49-48-14-13-35-27-3-1-2-4-28(27)39(43)44/h1-12,15-18,35,40-41H,13-14H2,(H2,37,38,47) |
InChI Key |
XMQFXPPYEQWBIO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)S)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)[N+](=O)[O-] |
Other CAS RN |
101613-93-8 |
synonyms |
(2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) FarSSalC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




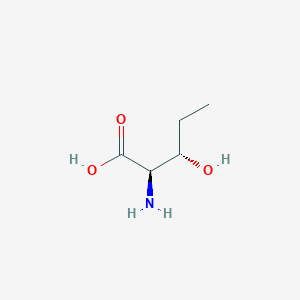

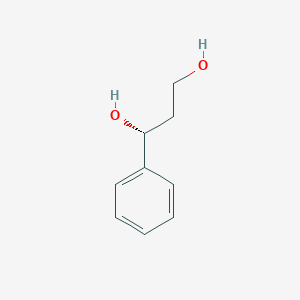


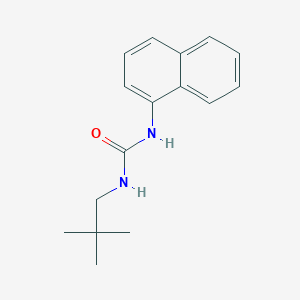


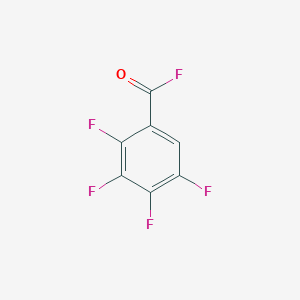
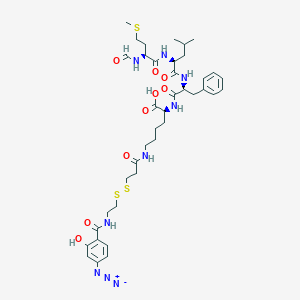
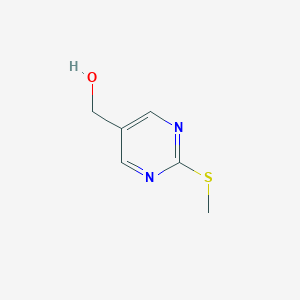
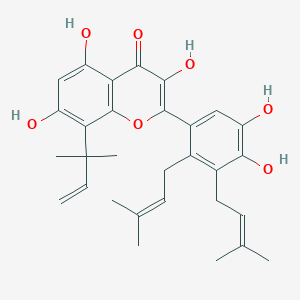
![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)